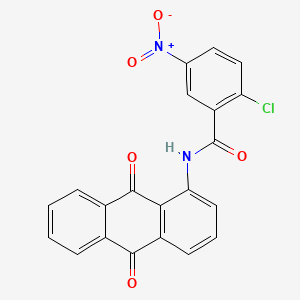
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique chemical structure, which includes a chloro group, a nitro group, and an anthraquinone moiety. Due to its distinctive properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide are certain types of bacteria and fungi. The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Mode of Action
The compound interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone
Biochemical Pathways
Given its antimicrobial activity, it likely interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Result of Action
The result of the compound’s action is the inhibition of growth or killing of the target organisms. This is evidenced by its demonstrated antibacterial and antifungal activities .
生化分析
Biochemical Properties
It has been shown to interact with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone
Cellular Effects
It has been shown to have antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis
Molecular Mechanism
It is known to interact with amino acids to form new derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the anthraquinone derivative. One common synthetic route includes the following steps:
Formation of Anthraquinone Derivative: : The anthraquinone core is synthesized through a Friedel-Crafts acylation reaction, where an appropriate aromatic compound is reacted with phthalic anhydride in the presence of a Lewis acid catalyst.
Introduction of Chloro Group: : The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Nitration Reaction: : The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Amide Formation: : Finally, the amide bond is formed by reacting the chlorinated nitro compound with an anthraquinone derivative containing an amino group, using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be performed to convert the nitro group to an amino group, using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, alkaline conditions.
Reduction: : Sn/HCl, Fe/CH₃COOH, hydrogenation conditions.
Substitution: : Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation Products: : Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: : Amino derivatives, such as 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-aminobenzamide.
Substitution Products: : Derivatives with different functional groups, such as hydroxyl, amino, or alkyl groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide is studied for its antimicrobial properties. It has shown activity against various bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents.
Medicine
In the medical field, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets and pathways suggests it could be used in the treatment of diseases such as cancer and infections.
Industry
In industry, this compound is utilized in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various industrial processes.
相似化合物的比较
Similar Compounds
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its nitro group, in particular, enhances its reactivity and potential for biological activity compared to similar compounds.
属性
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O5/c22-16-9-8-11(24(28)29)10-15(16)21(27)23-17-7-3-6-14-18(17)20(26)13-5-2-1-4-12(13)19(14)25/h1-10H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBOYHYZBGRLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
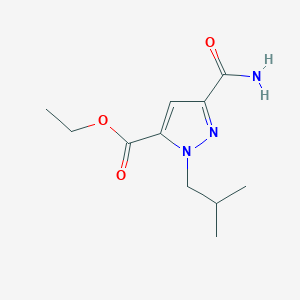
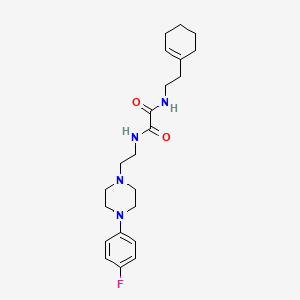
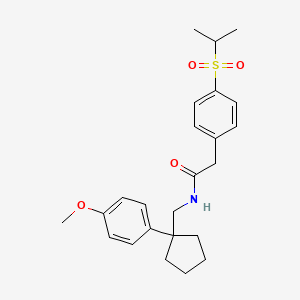
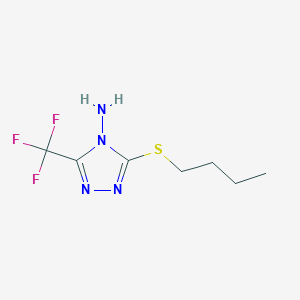
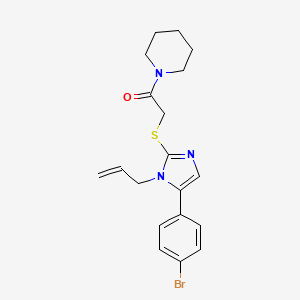
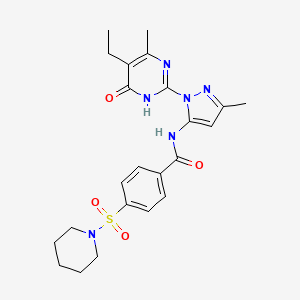
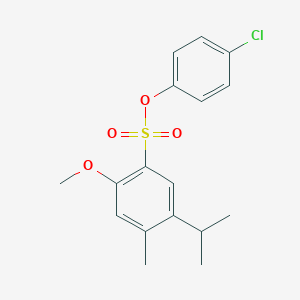
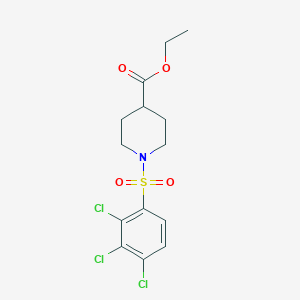
![5-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2892983.png)
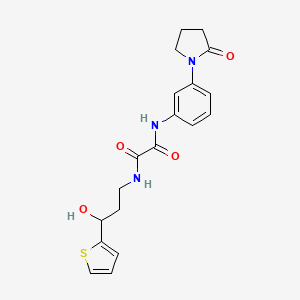
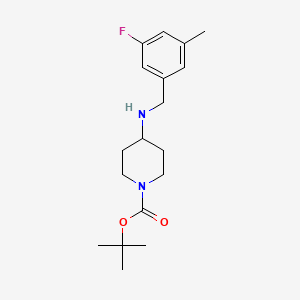
![5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2892987.png)
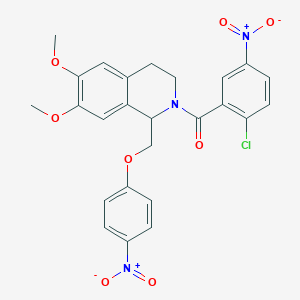
![5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2892991.png)
